![molecular formula C23H29N3O5S B11931667 1-(benzenesulfonyl)-N-[(2R)-1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B11931667.png)
1-(benzenesulfonyl)-N-[(2R)-1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BC-1382 is a potent inhibitor of the ubiquitin E3 ligase HECTD2. It specifically disrupts the interaction between HECTD2 and PIAS1 with an IC50 of approximately 5 nM . This compound has demonstrated significant anti-inflammatory activity and is primarily used for scientific research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BC-1382 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production methods for BC-1382 are not widely documented. The compound is typically produced in research laboratories and supplied by chemical vendors for scientific research .
Chemical Reactions Analysis
Types of Reactions
BC-1382 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in the reactions involving BC-1382 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products
Scientific Research Applications
BC-1382 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the ubiquitin-proteasome system and protein degradation pathways
Biology: Investigated for its role in modulating inflammatory responses and cellular signaling pathways
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and certain types of cancer
Industry: Utilized in the development of new drugs and therapeutic agents targeting the ubiquitin-proteasome system
Mechanism of Action
BC-1382 exerts its effects by inhibiting the ubiquitin E3 ligase HECTD2. This inhibition disrupts the interaction between HECTD2 and PIAS1, leading to increased stability of PIAS1 protein and attenuation of inflammatory responses . The compound also reduces the severity of cytokine-driven lung inflammation by targeting HECTD2 .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: A naturally occurring compound that inhibits NF-κB and IκBα kinase activation.
Nutlin-3: An MDM2 antagonist that inhibits the MDM2-p53 interaction and activates p53.
NSC232003: A potent inhibitor of UHRF1 that disrupts DNA methylation.
Uniqueness of BC-1382
BC-1382 is unique in its specific inhibition of the HECTD2/PIAS1 interaction, which distinguishes it from other compounds targeting different components of the ubiquitin-proteasome system .
Properties
Molecular Formula |
C23H29N3O5S |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-N-[(2R)-1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H29N3O5S/c1-17(22(27)24-16-19-8-6-7-11-21(19)31-2)25-23(28)18-12-14-26(15-13-18)32(29,30)20-9-4-3-5-10-20/h3-11,17-18H,12-16H2,1-2H3,(H,24,27)(H,25,28)/t17-/m1/s1 |
InChI Key |
RCWXKFCEGKXUIN-QGZVFWFLSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC1=CC=CC=C1OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11931589.png)
![2-[(6-{[(5-Methylthiophen-2-yl)methyl]amino}-9-propylpurin-2-yl)amino]butan-1-ol](/img/structure/B11931594.png)
![ethyl 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate](/img/structure/B11931601.png)
![[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]-[2-(2,5-dioxopyrrol-1-yl)ethyl]azanium](/img/structure/B11931608.png)
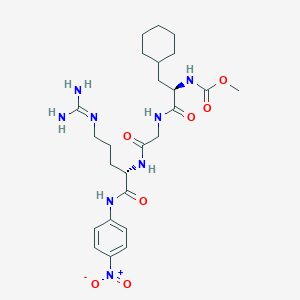
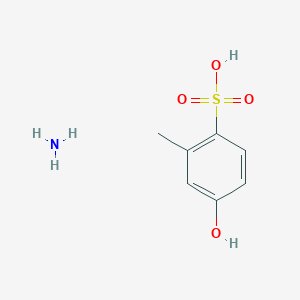
![2-[9-Oxo-9-(3-pentyloctoxy)nonyl]dodecyl 1-methylpiperidine-4-carboxylate](/img/structure/B11931633.png)
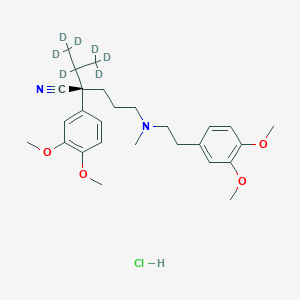
![3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol](/img/structure/B11931660.png)
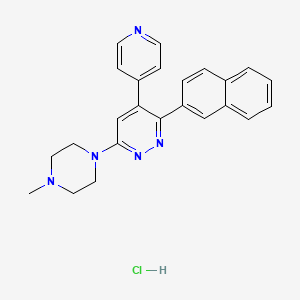
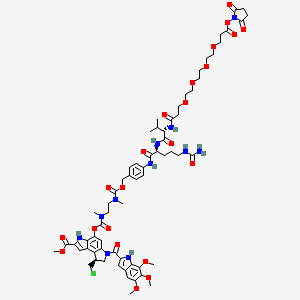

![1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B11931686.png)
